1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)-
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Overview
Description
1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including its role as an inhibitor of various enzymes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of functionalized compounds with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activities and have potential therapeutic applications.
Uniqueness
1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
122949-66-0 |
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Molecular Formula |
C9H12N6O2S |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
4-amino-1-(2-hydroxyethoxymethyl)pyrazolo[3,4-d]pyrimidine-3-carbothioamide |
InChI |
InChI=1S/C9H12N6O2S/c10-7-5-6(8(11)18)14-15(4-17-2-1-16)9(5)13-3-12-7/h3,16H,1-2,4H2,(H2,11,18)(H2,10,12,13) |
InChI Key |
PNMURGPVEPYPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=NN(C2=N1)COCCO)C(=S)N)N |
Origin of Product |
United States |
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